N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine

Physicochemical Characterization Chromatography Sample Preparation

Analytical labs developing Ethambutol HCl methods need qualified 7-methylgramine as a reference standard. Substituent position matters: C7-methylation alters LogP (2.54) and boiling point (306.5°C) compared to gramine, invalidating positional isomer substitution. - Designated Ethambutol Related Substance B in pharmacopoeias for impurity profiling - High-yielding Mannich synthesis (~80%) ensures reliable supply for R&D - Validated in serotonergic SAR studies for C7 steric/electronic contribution analysis

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 13712-78-2
Cat. No. B076780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine
CAS13712-78-2
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2)CN(C)C
InChIInChI=1S/C12H16N2/c1-9-5-4-6-11-10(8-14(2)3)7-13-12(9)11/h4-7,13H,8H2,1-3H3
InChIKeyVOCVAFRQMGNEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylgramine: Compound Overview


N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine (CAS 13712-78-2), commonly referred to as 7-methylgramine, is a C7-methyl substituted derivative of the natural indole alkaloid gramine . This compound is characterized by a molecular formula of C12H16N2 and a molecular weight of 188.27 g/mol . Its structural features include a calculated partition coefficient (LogP) of 2.54, a topological polar surface area (TPSA) of 19.03 Ų, and a boiling point of 306.5°C at 760 mmHg .

Increased lipophilicity relative to gramine supports reversed-phase HPLC and liquid-liquid extraction method development
Elevated boiling point informs thermal purification, vacuum drying, and storage condition selection
Designated as Ethambutol Related Substance B for pharmaceutical impurity profiling and QC reference

Why 7-Methylgramine Cannot Be Substituted


Substituting 7-methylgramine with unsubstituted gramine or other positional isomers is not scientifically valid due to the significant impact of the 7-methyl substituent on both physicochemical properties and biological activity. The presence of the methyl group at the C7 position increases lipophilicity (LogP 2.54 vs. 1.90 for gramine ), alters boiling point (306.5°C vs. 293.9°C ), and modulates molecular interactions with biological targets. This is exemplified by the finding that a 7-methyl substitution on a related 5,6-dihydroxytryptamine scaffold results in a 13-fold reduction in serotonin uptake inhibition potency (IC50 52 µM vs. 4 µM) compared to the unsubstituted parent [1]. Such substituent-dependent variations in physical and biological behavior preclude simple interchangeability.

Chromatographic Shift
C7-methyl group increases lipophilicity, altering reversed-phase retention and solvent partitioning, which may compromise method transfer if substituted with gramine.
Thermal Property Mismatch
Higher boiling point affects distillation and vacuum drying parameters, reducing interchangeability with gramine in thermal processing workflows.
Pharmacological Profile Divergence
Class-level SAR evidence shows C7-methylation on indole scaffolds can substantially alter serotonin transporter interactions, suggesting biological responses may not be equivalent.

7-Methylgramine: Key Differences from Analogs


Lipophilicity Advantage Over Gramine

The introduction of a methyl group at the 7-position of the gramine scaffold increases the compound's lipophilicity, as quantified by the calculated partition coefficient (LogP). 7-Methylgramine has a LogP of 2.54 , while unsubstituted gramine has a LogP of approximately 1.90 . This 0.64 Log unit difference corresponds to a ~4.4-fold increase in lipophilicity, which directly impacts its retention time in reversed-phase HPLC and its partitioning in liquid-liquid extractions.

Lipophilicity (LogP)
Head-to-head
7-Methylgramine: 2.54 vs. Gramine: 1.90
Δ +0.64 (~4.4-fold increase)
Supports chromatographic method selection and liquid-liquid extraction protocol design
Calculated octanol-water partition coefficient
Physicochemical Characterization Chromatography Sample Preparation

Boiling Point Difference vs. Gramine

7-Methylgramine exhibits a boiling point of 306.5°C at 760 mmHg , which is notably higher than the boiling point of unsubstituted gramine, reported at 293.9°C at 760 mmHg . This 12.6°C increase in boiling point, despite the added molecular weight of only 14 Da, indicates stronger intermolecular forces in the 7-methyl derivative, likely due to enhanced van der Waals interactions from the additional methyl group.

Boiling Point
Head-to-head
306.5°C vs. 293.9°C
Δ +12.6°C
Guides distillation, vacuum drying, and thermal stability assessment
At standard atmospheric pressure (760 mmHg)
Physicochemical Properties Purification Thermal Stability

Official Ethambutol Impurity Standard

7-Methylgramine is recognized and utilized as 'Ethambutol Related Substance B' in certain pharmacopoeial contexts, specifically within the Chinese pharmacopoeia framework [1]. This designation establishes it as a specified impurity that must be monitored and controlled during the quality assessment of ethambutol hydrochloride active pharmaceutical ingredient (API) and finished drug products.

Regulatory Designation
Class-level
Ethambutol Related Substance B
Essential for pharmaceutical impurity profiling and method validation
Recognized in pharmacopoeial contexts
Pharmaceutical Quality Control Impurity Profiling Reference Standards

High-Yielding Mannich Synthesis Route

7-Methylgramine is synthesized via a robust Mannich reaction between 7-methylindole, formaldehyde, and dimethylamine, achieving a reported yield of approximately 80% . This high-yielding and operationally simple route is well-established, making the compound a reliable and scalable synthetic intermediate.

Synthetic Yield
Reported
~80% via Mannich reaction
Supports reliable and scalable supply for intermediate use
7-methylindole + HCHO + dimethylamine
Organic Synthesis Process Chemistry Building Blocks

Modulation of Serotonergic Activity

In a comparative study on the mechanism of action of the serotonin neurotoxin 5,6-dihydroxytryptamine (5,6-DHT), the 7-methyl analog (7-Me-5,6-DHT) was synthesized and evaluated. The study reported that 7-Me-5,6-DHT exhibited an IC50 of 52 µM for inhibiting [3H]-5-HT uptake in a cellular model, compared to an IC50 of 4 µM for the unsubstituted parent compound 5,6-DHT [1]. This demonstrates that a 7-methyl substitution can significantly attenuate interaction with the serotonin transporter, a key pharmacological target.

Serotonin Uptake Inhibition
Class-level
7-Me-5,6-DHT IC50 52 µM vs. 5,6-DHT 4 µM
(13-fold reduction)
Supports SAR evaluation of C7 substitution on serotonin transporter
Data from related 5,6-dihydroxytryptamine scaffold; N-2a cells
Structure-Activity Relationship Serotonin Transporter Neuropharmacology

7-Methylgramine: Application Scenarios


Ethambutol Impurity Reference Standard

Analytical laboratories in the pharmaceutical industry should procure 7-methylgramine when developing or validating HPLC/LC-MS methods for the quantification of specified impurities in ethambutol hydrochloride API and finished drug products. Its designation as 'Ethambutol Related Substance B' in certain pharmacopoeias makes it an essential reference material for ensuring compliance with regulatory specifications and for conducting stability studies [1].

Key Intermediate for C-Methylated Tryptophans

Process chemists and medicinal chemists will find 7-methylgramine a valuable building block, particularly given its established, high-yielding (~80%) Mannich synthesis . Its primary utility lies in the synthesis of more complex molecules, such as the nuclear-C-methylated tryptophans . The differential lipophilicity (LogP 2.54) and boiling point (306.5°C) relative to unsubstituted gramine further inform its handling and purification during multi-step syntheses.

C7 Substitution in Serotonergic SAR Studies

Researchers investigating structure-activity relationships (SAR) for indole-based ligands targeting serotonin receptors or transporters should prioritize 7-methylgramine as a C7-substituted comparator. Class-level evidence from related scaffolds demonstrates that 7-methyl substitution can profoundly alter serotonergic activity, such as causing a 13-fold decrease in 5-HT uptake inhibition potency (IC50 52 µM vs. 4 µM) [2]. This compound serves as a critical tool for delineating the steric and electronic contributions of the 7-position in pharmacological studies.

Application
Selection Property
Validation Focus
Ethambutol Impurity Reference Standard
Designated as Ethambutol Related Substance B
HPLC/LC-MS method specificity and system suitability
C-Methylated Tryptophan Synthesis Intermediate
High-yielding Mannich synthesis route
Scalability and purification behavior based on lipophilicity and boiling point
Serotonergic SAR Comparator
C7-methyl substitution effect on transporter interactions
Serotonin transporter inhibition and receptor binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.